(4-Fluorophenyl)(oxan-4-yl)methanamine, also known as 1-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine, is a chemical compound with the molecular formula and a molecular weight of 209.26 g/mol. It is classified as an amine, specifically a substituted methanamine, and has applications in various fields of organic chemistry and medicinal research.
The synthesis of (4-Fluorophenyl)(oxan-4-yl)methanamine can be achieved through several methods, often involving the reaction of 4-fluorobenzaldehyde with tetrahydro-2H-pyran-4-amine. A common synthetic route includes:
Technical details regarding reaction conditions, catalysts, and purification methods are often found in specialized literature on organic synthesis.
The molecular structure of (4-Fluorophenyl)(oxan-4-yl)methanamine features:
The structure can be represented by the following data:
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2
c1cc(ccc1C(C2CCOCC2)N)F
This information highlights the compound's connectivity and stereochemistry.
(4-Fluorophenyl)(oxan-4-yl)methanamine can participate in various chemical reactions typical of amines, including:
These reactions are significant for modifying the compound for specific applications in drug discovery or materials science.
The mechanism of action for (4-Fluorophenyl)(oxan-4-yl)methanamine is not fully elucidated but is believed to involve interactions at various biological targets. Similar compounds often act as ligands at opioid receptors or other neurotransmitter systems. The fluorophenyl group may enhance binding affinity due to its electron-withdrawing properties, while the tetrahydropyran structure may facilitate conformational flexibility necessary for receptor interaction.
Research indicates that compounds with similar structures can modulate neurotransmitter release and influence pain pathways, suggesting potential therapeutic applications.
The physical and chemical properties of (4-Fluorophenyl)(oxan-4-yl)methanamine include:
Property | Value |
---|---|
Molecular Weight | 209.26 g/mol |
Appearance | Powder |
Storage Temperature | 4 °C |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties are crucial for understanding its behavior in various environments and applications.
(4-Fluorophenyl)(oxan-4-yl)methanamine has several scientific uses:
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 59766-31-3